molecular formula C16H14N2O2S B11673205 (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

Cat. No.: B11673205
M. Wt: 298.4 g/mol
InChI Key: JXTJVDBIQKIAAJ-ZROIWOOFSA-N
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Description

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde, furan-2-carbaldehyde, and thiosemicarbazide under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, and requires heating to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazolidinone ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown promising activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, as it has demonstrated the ability to inhibit the growth of cancer cells in vitro.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and other desirable characteristics.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and molecular targets involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • 5-Hydroxytryptamine (2B) receptor ligands

Uniqueness

Compared to similar compounds, (2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone ring and a furan moiety. This structural feature contributes to its diverse biological activities and potential applications in various fields. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for synthetic chemistry.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethylphenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2O2S/c1-10-5-6-12(8-11(10)2)17-16-18-15(19)14(21-16)9-13-4-3-7-20-13/h3-9H,1-2H3,(H,17,18,19)/b14-9-

InChI Key

JXTJVDBIQKIAAJ-ZROIWOOFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CO3)/S2)C

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=CO3)S2)C

Origin of Product

United States

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